molecular formula C17H17N3O2 B2966723 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937598-67-9

1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2966723
CAS No.: 937598-67-9
M. Wt: 295.342
InChI Key: UBGAKLQCXDAQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937598-67-9) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C17H17N3O2 and a molecular weight of 295.34 g/mol . Key computed properties include an XLogP3 of 3.1, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 68 Ų, suggesting moderate solubility . The compound features a carboxylic acid group at position 4, an ethyl group at position 1, a methyl group at position 3, and a p-tolyl (4-methylphenyl) substituent at position 4. Its synthesis typically involves microwave-assisted multi-component cyclization followed by ester hydrolysis (e.g., LiOH-mediated) to yield the final carboxylic acid derivative .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-20-16-15(11(3)19-20)13(17(21)22)9-14(18-16)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGAKLQCXDAQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Scientific Research Applications

1-Ethyl-3-methyl-6-(p-tolyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid, along with other pyrazolo-pyridine derivatives, has been investigated for anticancer effects . Research indicates that these compounds can exhibit cytotoxicity against various cancer cell lines, induce cell cycle arrest, and promote apoptosis .

Anticancer Activity:

  • Pyrazolo-pyridine derivatives have demonstrated anticancer activity against MCF-7, Hela, and HCT116 cancer cell lines .
  • Specific compounds, such as St.4 and St.5, have shown significant cytotoxicity, comparable to standard drugs like doxorubicin .
  • These compounds can induce cell cycle arrest at different phases (S phase in Hela cells by St.4, and G2/M phase in MCF-7 and S phase in HCT116 cells by St.5) .
  • The compounds also exhibit inhibitory activity against CDK2 and CDK9, which are crucial in regulating the cell cycle .

Molecular Docking Studies:

  • Molecular docking studies suggest that pyrazolo-pyridine derivatives can fit well into the active sites of CDK2 and CDK9, indicating a potential mechanism for their anticancer action .
  • The electronic properties of phenyl substituents at the 4th position of the pyridine ring significantly influence the anticancer activity of these compounds .

CDK4/6 Inhibition:

  • Other derivatives of pyrazolo-pyridines have shown potent activity against CKD2/Cyclin A, with significant inhibition observed at low concentrations .
  • Pyrido-pyrimidines, another class of compounds, have also demonstrated promising anticancer activities by targeting CDK4/6 and other kinases .
  • Specific pyrido-pyrimidines, such as St.26 and St.27, have shown significant activity against cancer cell lines and CDK6 enzymes, inducing apoptosis through caspase 3 activation and modulation of BCL2-associated X protein (Bax) and p53 .
  • 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: This related compound (CAS# 938001-15-1) with the molecular formula C17H19N5O and a molecular weight of 309.37, is also a useful research chemical .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Key Observations:

  • Solubility : Derivatives with heteroatom-rich substituents (e.g., furan at position 6) exhibit higher TPSA (>90 Ų), enhancing solubility .
  • Steric Effects: Bulky groups like 4-phenoxybenzyl (compound 18, ) increase molecular weight and steric hindrance, which may impact binding to biological targets .

Key Observations:

  • PPAR Activation : The target compound’s p-tolyl group likely contributes to PPAR binding, as hydrophobic aromatic substituents stabilize receptor-ligand interactions .
  • Enzyme Inhibition : Fluorinated derivatives () exhibit lower IC50 values (0.1–1.0 µM) due to fluorine’s electron-withdrawing effects, enhancing enzyme active-site interactions .

Key Observations:

  • Synthetic Efficiency : The target compound’s synthesis achieves high yields (up to 94%) via optimized multi-component reactions .
  • Stability : Carboxylic acid derivatives generally require pH-controlled storage to avoid decomposition .

Biological Activity

1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 937598-67-9) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C17H17N3O2, with a molecular weight of 295.34 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its pharmacological versatility.

PropertyValue
CAS No.937598-67-9
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
StructureChemical Structure

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures displayed promising activity against Mycobacterium tuberculosis (M. tuberculosis). Specifically, modifications at various positions on the pyrazole ring were found to enhance antituberculotic efficacy, suggesting that this compound may also possess similar properties due to its structural characteristics .

Anticancer Potential

The pyrazolo[3,4-b]pyridine scaffold has been linked to anticancer activity through various mechanisms. For instance, compounds derived from this scaffold have been reported as selective inhibitors of tyrosine kinases and phosphodiesterase enzymes. These actions can disrupt cancer cell proliferation and induce apoptosis . Further studies are needed to evaluate the specific anticancer effects of this compound.

Neurological Effects

Some derivatives of pyrazolo[3,4-b]pyridine have shown promise in treating neurological disorders such as Alzheimer’s disease and depression. These compounds often act as adenosine receptor antagonists or phosphodiesterase inhibitors, potentially improving cognitive function and mood . The specific neurological effects of the compound require further investigation.

The biological activities attributed to this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could act on various receptors (e.g., adenosine receptors), altering cellular signaling.
  • Antioxidant Activity : Potential antioxidant properties might contribute to its therapeutic effects.

Study on Antitubercular Activity

In a recent study involving the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis, it was found that certain substitutions significantly enhanced biological activity. The presence of an ethyl group at position 1 and a p-tolyl group at position 6 were particularly noted for their effectiveness .

Synthesis and Characterization

A combinatorial library of pyrazolo[3,4-b]pyridines was synthesized using various starting materials, leading to the discovery of several derivatives with enhanced biological profiles. The study highlighted the importance of structural modifications in optimizing activity against specific pathogens .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and p-tolyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .

How do structural modifications at the pyrazole ring influence biological activity?

Q. Advanced

  • Electron-withdrawing groups : Substitutions at the 3-methyl or 1-ethyl positions alter electron density, affecting kinase binding affinity (e.g., ATP-competitive inhibition in pyrazolo[4,3-c]pyridin-4(5H)-ones) .
  • p-Tolyl moiety : Enhances lipophilicity, improving cellular uptake in cytotoxicity assays (e.g., IC₅₀ reductions in MCF-7 breast cancer models) .
  • Carboxylic acid functionalization : Critical for salt formation (e.g., hydrochloride salts) to enhance solubility and bioavailability .

What in vitro models are suitable for preliminary cytotoxicity evaluation?

Q. Basic

  • Cell lines : Standardized assays using MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cells, with viability measured via MTT or resazurin reduction .
  • Dose-response curves : Testing concentrations from 1–100 μM over 48–72 hours to determine IC₅₀ values .

How can discrepancies in biological activity data across studies be resolved?

Q. Advanced

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Purity validation : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Structural confirmation : Single-crystal X-ray diffraction to rule out regioisomeric byproducts .

What strategies address regioselectivity challenges during pyrazole ring functionalization?

Q. Advanced

  • Directed metalation : Use of directing groups (e.g., esters) to control electrophilic substitution at the 4-carboxylic acid position .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the 6-position over the 3-methyl site .
  • Computational modeling : DFT calculations to predict transition-state energies and regioselectivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.